Caffeoylputrescine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Caffeoylputrescine is a compound that is formed by aliphatic hydrocarbons substituted with multiple amino groups . It is a caffeic acid amide found in tobacco plants (Nicotiana tabacum L.) .

Synthesis Analysis

The synthesis of Caffeoylputrescine involves the reaction of caffeoyl-CoA with putrescine . This reaction is catalyzed by the enzyme putrescine N-hydroxycinnamoyltransferase . In addition, it has been found that the transcription factor MYB8 controls the production of induced phenolamides such as N-feruloylputrescine and N-caffeoylputrescine .

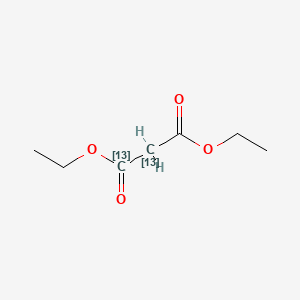

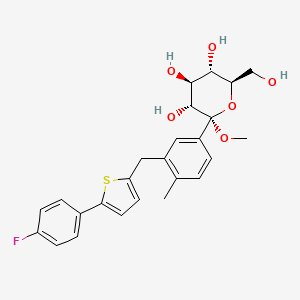

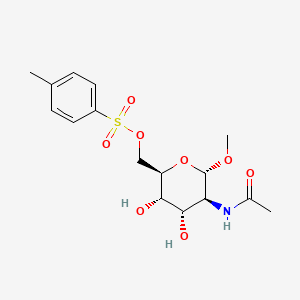

Molecular Structure Analysis

The molecular formula of Caffeoylputrescine is C13H18N2O3 . Its average mass is 250.294 Da and its monoisotopic mass is 250.131744 Da .

Chemical Reactions Analysis

Caffeoylputrescine is involved in the jasmonic acid (JA) pathway, which plays a key role in the resistance of plants, including the genus Nicotiana, against herbivores . It is also associated with nonhost resistance of wild tobacco plants (Nicotiana attenuata) against Empoasca leafhoppers .

Physical And Chemical Properties Analysis

Caffeoylputrescine is a solid substance with a white to yellow color . It has a molecular weight of 250.29 .

未来方向

Research has uncovered how native plants use chemical reprogramming to defend themselves against opportunistic leafhoppers in nature . A novel caffeoylputrescine-green leaf volatile (GLV) compound in wild-type tobacco has been identified that confers nonhost resistance to Empoasca leafhoppers . This discovery opens up new avenues for research into plant defense mechanisms and pest control strategies .

属性

CAS 编号 |

1400-81-3 |

|---|---|

产品名称 |

Caffeoylputrescine |

分子式 |

C13H19ClN2O3 |

分子量 |

286.756 |

IUPAC 名称 |

(E)-N-(4-aminobutyl)-3-(3,4-dihydroxyphenyl)prop-2-enamide;hydrochloride |

InChI |

InChI=1S/C13H18N2O3.ClH/c14-7-1-2-8-15-13(18)6-4-10-3-5-11(16)12(17)9-10;/h3-6,9,16-17H,1-2,7-8,14H2,(H,15,18);1H/b6-4+; |

InChI 键 |

VHGSBZCXJATSMZ-CVDVRWGVSA-N |

SMILES |

C1=CC(=C(C=C1C=CC(=O)NCCCCN)O)O.Cl |

同义词 |

(E)-N-(4-Aminobutyl)-3-(3,4-dihydroxyphenyl)acrylamide |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Boc-8-hydroxy-3-azabicyclo[3.2.1]octane](/img/structure/B580318.png)